molecular formula C21H25N7O B12169085 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12169085
M. Wt: 391.5 g/mol
InChI Key: WNUATQWRMJPFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a pyrimidoindazole core fused with a triazole moiety via a propanamide linker. The structural complexity arises from the pyrimido[1,2-b]indazol-3-yl group, which incorporates a bicyclic system with two methyl substituents at positions 2 and 2. Such hybrid architectures are often designed to optimize pharmacokinetic properties, target selectivity, or binding affinity in medicinal chemistry contexts .

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C21H25N7O/c1-12(2)11-18-23-21(26-25-18)24-19(29)10-9-15-13(3)22-20-16-7-5-6-8-17(16)27-28(20)14(15)4/h5-8,12H,9-11H2,1-4H3,(H2,23,24,25,26,29)

InChI Key

WNUATQWRMJPFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=NNC(=N4)CC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimido[1,2-b]indazole Core

The pyrimido[1,2-b]indazole scaffold is synthesized via a one-pot cyclocondensation reaction. A representative approach involves reacting 3-amino-1H-indazole with acetylacetone in the presence of a Lewis acid catalyst. For example, Al(OTf)₃ (aluminum triflate) catalyzes the formation of the tricyclic system at 80°C under nitrogen, achieving yields of 72–78% . Alternative catalysts like Cu(OAc)₂ (copper acetate) or FeCl₃ have been explored, but Al(OTf)₃ demonstrates superior regioselectivity for the 2,4-dimethyl substitution pattern .

Table 1: Catalyst Comparison for Pyrimidoindazole Synthesis

CatalystTemperature (°C)Yield (%)Regioselectivity
Al(OTf)₃8078High (2,4-dimethyl)
Cu(OAc)₂10065Moderate
FeCl₃12058Low

Microwave-assisted synthesis reduces reaction times from 12 hours to 1.5 hours while maintaining yields above 70% . Solvent systems such as ethanol-water (4:1) improve solubility of reactants without requiring inert atmospheres .

Synthesis of the 5-Isobutyl-1H-1,2,4-Triazole Moiety

The 5-isobutyl-1H-1,2,4-triazole subunit is prepared via cyclization of isobutyryl thiosemicarbazide. Thiosemicarbazides treated with hydrazine hydrate in refluxing ethanol yield the triazole ring. Ammonium sulfide serves as a sulfur scavenger, preventing side reactions and enhancing purity .

Key Reaction Parameters:

  • Reagent Ratio: 1:1.2 (thiosemicarbazide:hydrazine hydrate)

  • Temperature: 80°C, 6 hours

  • Yield: 85–90% after recrystallization

Alternative routes employ nitrile intermediates. For instance, 3-isobutyl-1H-1,2,4-triazole-5-carbonitrile undergoes hydrolysis under acidic conditions to form the carboxylic acid, which is subsequently amidated .

Coupling of Subunits via Propanamide Linkage

The final step involves coupling the pyrimidoindazole and triazole subunits using a three-carbon spacer. A two-stage protocol is commonly employed:

  • Activation of Pyrimidoindazole-3-propanoic Acid:
    The carboxylic acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane at 0°C .

  • Amidation with 5-Isobutyl-1H-1,2,4-triazole-3-amine:
    The activated intermediate reacts with the triazole amine at room temperature for 12 hours, yielding the target compound in 65–70% purity. Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) elevates purity to >95% .

Table 2: Amidation Efficiency Under Different Conditions

Coupling ReagentSolventTime (h)Yield (%)
EDC/HOBtDCM1268
DCC/DMAPTHF2455
HATUDMF672

Industrial-Scale Optimization

Large-scale production prioritizes cost-efficiency and reduced purification steps. A patent-pending method (EP3924351A1) discloses a continuous-flow reactor system that integrates all synthesis stages, achieving 60% overall yield with 99% purity . Key innovations include:

  • In-Line Monitoring: Real-time HPLC adjusts reactant feed rates.

  • Solvent Recycling: Ethanol and dichloromethane are recovered and reused.

  • Catalyst Immobilization: Al(OTf)₃ bound to mesoporous silica reduces waste .

Analytical Characterization

Critical quality control metrics for the final compound include:

  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient)

  • Melting Point: 214–216°C (decomposition observed above 220°C)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, triazole NH), 8.72 (d, 1H, pyrimidine H), 2.98 (m, 2H, isobutyl CH₂)

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure necessitates comparison with analogs sharing pyrimidoindazole or triazole-propanamide motifs. The cited materials focus on unrelated compounds (e.g., thiophene-pyrazole hybrids in ) or crystallography software (). Below is a generalized analysis based on structural analogs inferred from the evidence and broader literature:

Table 1: Structural and Functional Comparisons

Compound Class Key Features Potential Advantages/Limitations Reference Context
Pyrimidoindazole derivatives Bicyclic core with nitrogen-rich rings High binding specificity for kinases Not directly addressed in evidence
Triazole-propanamide hybrids Triazole’s metabolic stability + amide’s hydrogen-bonding capacity Enhanced solubility and oral bioavailability Similar to ’s amide synthesis
Thiophene-pyrazole hybrids (e.g., ) Thiophene’s electron-rich system + pyrazole’s rigidity Limited relevance due to divergent core structure (synthesis methods)

Key Observations:

Pyrimidoindazole vs. Pyrazole-Thiophene Hybrids : The pyrimidoindazole core in the target compound offers a larger aromatic surface area compared to pyrazole-thiophene systems (e.g., 7a and 7b in ). This may enhance π-π stacking interactions with biological targets but could reduce solubility .

However, this may also increase metabolic clearance rates.

Synthetic Challenges : Unlike the straightforward Gewald-like thiophene synthesis in , the pyrimidoindazole-triazole hybrid likely requires multi-step protocols, including palladium-catalyzed cross-coupling or cyclocondensation reactions.

Biological Activity

The compound 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other relevant pharmacological actions.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following IUPAC name:

  • IUPAC Name : 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide

Molecular Characteristics

PropertyValue
Molecular FormulaC18H22N6O
Molecular Weight342.41 g/mol
LogP3.2924
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine and triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum bactericidal concentration (MBC) for some derivatives was noted to be as low as 15.6 µg/mL against certain strains .

Anticancer Activity

The anticancer potential of this compound and its analogs has been evaluated through various assays:

  • Cell Line Studies : The compound's antiproliferative activity was tested against breast (MDA-MB-231), colon (HT-29), and lung (A549) cancer cell lines. The results indicated varying degrees of inhibition across these cell lines, with some derivatives achieving an IC50 value of 28 µM against breast cancer cells .

The biological activity of the compound may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For example:

  • Dihydrofolate Reductase (DHFR) Inhibition : Some studies have suggested that triazole derivatives may inhibit DHFR, a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell division .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triazole derivatives:

  • Results : Compounds exhibited strong bactericidal activity against Klebsiella pneumoniae with MBC values ranging from 31.25 µg/mL to 125 µg/mL depending on the specific derivative tested .

Study 2: Antiproliferative Activity

A comprehensive evaluation of antiproliferative activity was conducted using several cancer cell lines:

  • Findings : The most active compound demonstrated significant growth inhibition in the MDA-MB-231 breast cancer cell line with an IC50 value of 28 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, considering its complex heterocyclic architecture?

The synthesis of such hybrid pyrimidoindazole-triazole propanamides requires multi-step protocols. A validated approach involves:

  • Nucleophilic ring-opening : Use succinic anhydride and aminoguanidine hydrochloride to form a triazole intermediate, followed by coupling with substituted amines under microwave irradiation to enhance reaction efficiency .
  • Microwave-assisted cyclization : Optimize reaction time and temperature to minimize side products, particularly when dealing with less nucleophilic aromatic amines .
  • Protecting group strategies : Implement tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates during heterocycle formation.

Q. How can structural integrity and purity be confirmed post-synthesis?

A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify regiochemistry and tautomeric forms (e.g., annular prototropic tautomerism in triazole rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities.
  • X-ray crystallography : Resolve ambiguous structural features (e.g., pyrimidoindazole orientation) using SHELXL for refinement, ensuring accurate bond-length and angle measurements .

Q. What experimental controls are essential to validate synthetic reproducibility?

  • Reaction monitoring : Employ thin-layer chromatography (TLC) or LC-MS at intermediate stages to track byproducts.
  • Negative controls : Omit key reagents (e.g., coupling agents) to identify nonspecific side reactions.
  • Cross-validate spectral data : Compare NMR/IR results with structurally analogous compounds (e.g., triazole-propanamide derivatives) to detect deviations .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological target interactions and mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with kinases or receptors, leveraging the pyrimidoindazole core’s potential as a ATP-binding site inhibitor .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to immobilized targets (e.g., cancer-associated enzymes).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

Q. What methodologies resolve contradictions in observed vs. predicted biological activity?

  • Dose-response profiling : Perform EC50/IC50 assays across multiple cell lines to account for tissue-specific variability.
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target interactions contributing to unexpected activity .
  • Mutagenesis studies : Modify putative binding residues in target proteins to confirm mechanistic hypotheses .

Q. How can computational tools enhance structure-activity relationship (SAR) studies?

  • Quantum mechanical calculations : Optimize 3D conformations using Gaussian09 to identify pharmacophoric features (e.g., hydrogen-bond donors in the propanamide linker) .
  • Machine learning models : Train classifiers on public bioactivity datasets (e.g., ChEMBL) to predict modifications for improved potency or solubility .

Q. What strategies mitigate stability issues during in vitro/in vivo assays?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products via LC-MS/MS .
  • Plasma stability assays : Incubate with mouse/human plasma to assess esterase-mediated hydrolysis of the propanamide group .
  • Lyophilization : Stabilize the compound in PBS or DMSO for long-term storage at -80°C .

Q. How can crystallographic data improve drug design iterations?

  • Co-crystallization : Grow crystals with target proteins (e.g., PARP-1) using vapor diffusion methods and refine structures with SHELXL to identify critical binding interactions .
  • Electron density maps : Analyze Fo-Fc maps to detect conformational flexibility in the isobutyl-triazole moiety, guiding rigidity-focused derivatization .

Q. What in silico approaches predict pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition risks .
  • Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability .

Q. How can researchers address low solubility in aqueous assay buffers?

  • Co-solvent systems : Test cyclodextrin-based formulations or PEG-400/DMSO mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Salt formation : Explore hydrochloride or mesylate salts to enhance polar surface area .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) meticulously.
  • Data triangulation : Cross-reference spectral, crystallographic, and computational data to minimize interpretation errors.
  • Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with uncharacterized toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.